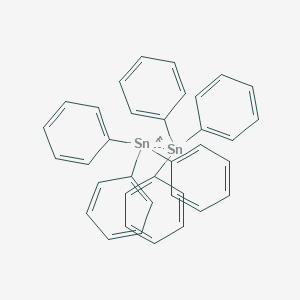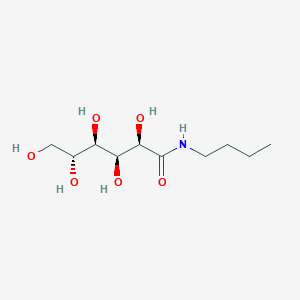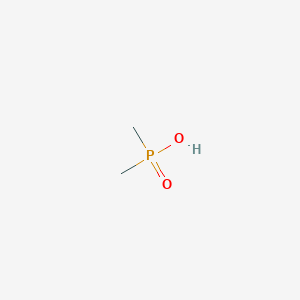
Hexaphenyldistannane
Overview
Description
Hexaphenyldistannane, also known as hexaphenylditin, is an organotin compound with the chemical formula ((C_6H_5)_3Sn-Sn(C_6H_5)_3). It is characterized by the presence of two tin atoms bonded to six phenyl groups. This compound is notable for its unique structural properties and its applications in various fields of scientific research.
Mechanism of Action
Target of Action
Hexaphenyldistannane, also known as Hexaphenylditin , is a complex organotin compound. The primary targets of this compound are not well-documented in the literature. This is likely due to its complex structure and the niche nature of its applications.
Mode of Action
It is known that organotin compounds often interact with biological systems through their tin atoms, which can form covalent bonds with a variety of biological targets .
Pharmacokinetics
It is known that organotin compounds can be absorbed through the skin, lungs, and gastrointestinal tract, and they can accumulate in various tissues, particularly in the liver and kidneys .
Result of Action
Organotin compounds are known to have a variety of biological effects, including cytotoxicity, immunotoxicity, and neurotoxicity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals, temperature, and pH can affect the stability and reactivity of organotin compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexaphenyldistannane can be synthesized through the reaction of triphenyltin chloride with sodium in an inert atmosphere. The reaction typically proceeds as follows: [ 2 (C_6H_5)_3SnCl + 2 Na \rightarrow (C_6H_5)_3Sn-Sn(C_6H_5)_3 + 2 NaCl ] This reaction is carried out in anhydrous conditions to prevent the hydrolysis of the tin compounds.
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis generally involves similar principles as laboratory methods, with a focus on maintaining anhydrous conditions and using inert atmospheres to ensure the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions: Hexaphenyldistannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenyl groups can be substituted with other organic groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.
Major Products Formed:
Oxidation: Tin oxides and phenyl derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds depending on the substituents introduced.
Scientific Research Applications
Hexaphenyldistannane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: Research into the biological activity of organotin compounds includes studies on their potential use as antifungal and antibacterial agents.
Medicine: Investigations into the medicinal properties of organotin compounds explore their potential as therapeutic agents.
Industry: this compound is used in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Hexaphenyldistannane can be compared with other organotin compounds, such as:
Tetraphenyltin: ((C_6H_5)_4Sn)
Triphenyltin chloride: ((C_6H_5)_3SnCl)
Diphenyltin dichloride: ((C_6H_5)_2SnCl_2)
Uniqueness: this compound is unique due to its symmetrical structure and the presence of two tin atoms bonded to six phenyl groups. This structure imparts specific chemical properties that differentiate it from other organotin compounds, making it valuable for specific applications in research and industry.
Properties
InChI |
InChI=1S/6C6H5.2Sn/c6*1-2-4-6-5-3-1;;/h6*1-5H;; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPQJVJCJITJET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1064-10-4 | |
| Record name | 1,1,1,2,2,2-Hexaphenyldistannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1064-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-[[ethyl(2-methylpropoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B91726.png)
